This compound serves as a key intermediate in the synthesis of silodosin, a drug used to treat the symptoms of an enlarged prostate (benign prostatic hyperplasia or BPH). [ [] https://www.semanticscholar.org/paper/e564e43300e158a965bc9b092be9e9e3c532fbfd ] It acts as a precursor molecule, providing the core indole structure necessary for silodosin's pharmacological activity.
1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. This compound exhibits a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The compound is recognized for its potential in medicinal chemistry due to its interactions with multiple biological targets and pathways .
The compound is cataloged under the CAS number 61589-23-9 and is available through various chemical suppliers. It has been studied extensively in the context of drug development, particularly for its therapeutic applications.
1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- falls under the classification of indole derivatives and carboxamides. It is part of a broader category of compounds that are characterized by their indole structure combined with carboxamide functionality, which enhances their pharmacological properties .
The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- involves several steps. A common method includes a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux conditions in 1-propanol. This method typically yields the desired indole derivative in 40-50% efficiency.
The synthesis can be summarized as follows:
The molecular structure of 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- features an indole ring system with a carboxamide functional group at the 1-position and a propyl group at the nitrogen atom of the amide. The compound's molecular formula is C₁₃H₁₅N₃O .
1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- participates in various chemical reactions including:
Common reagents for these reactions include hydrazine hydrate for reductions and phthalic anhydride for acylation reactions. The versatility of this compound allows it to serve as a building block in organic synthesis .
The mechanism of action for 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- involves its interaction with specific biological receptors. Indole derivatives are known to bind with high affinity to various receptors such as cannabinoid receptors (CB₂), influencing numerous signaling pathways.
This compound has been shown to act as a neutral antagonist at cannabinoid receptors, affecting neurotransmitter release and modulating pain responses . The binding interactions typically involve hydrogen bonding and hydrophobic interactions with receptor sites.
Relevant analyses indicate that these properties contribute significantly to its utility in medicinal chemistry applications .
1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- has notable applications in scientific research:
This compound exemplifies the importance of indole derivatives in medicinal chemistry and their potential therapeutic benefits across various disease states.
The systematic name "1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl-" defines a saturated indole derivative where the pyrrole ring is reduced at positions 2-3, creating a non-aromatic bicyclic system. The core structure comprises a benzene ring fused to a five-membered saturated nitrogen ring, with a carboxamide group at N1 and an N-propyl chain on the carboxamide nitrogen. According to IUPAC conventions, the "2,3-dihydro" prefix specifies reduction across the 2-3 bond of the indole nucleus, while "N-propyl-" denotes the alkyl substituent on the carboxamide nitrogen [1] [4]. This places the compound within the broader class of indoline carboxamides, characterized by a partially saturated indole scaffold. The propyl chain introduces specific lipophilic properties while maintaining metabolic stability compared to longer alkyl chains. Stereochemically, the 2,3-dihydro modification creates a non-planar structure with defined stereochemistry at C2/C3, though most medicinal chemistry explorations focus on racemic mixtures unless otherwise specified [9].
The 2,3-dihydroindole (indoline) scaffold emerged prominently in medicinal chemistry during the 1990s as a metabolically stable alternative to indole derivatives. Early applications exploited its reduced susceptibility to oxidative metabolism compared to fully aromatic indoles. The scaffold gained structural prominence with the development of protein kinase inhibitors like sunitinib (approved 2006), where the saturated ring improved water solubility [10]. Subsequent exploration identified the carboxamide substitution at N1 as a versatile vector for bioisosteric replacement, particularly in targeting G-protein-coupled receptors (GPCRs) and enzymes [7]. The N-propyl carboxamide motif specifically gained attention in the 2010s for its balanced lipophilicity profile (logP range 2-4) and ability to engage hydrogen bonding networks in biological targets, as evidenced in ASK1 inhibitors for inflammatory diseases [5]. Historical optimization efforts demonstrated that saturation of the 2-3 bond reduces planarity, potentially enhancing selectivity by minimizing off-target interactions with aromatic-binding domains [8] [10].
Despite promising applications, systematic studies of N-alkyl chain effects in 2,3-dihydroindole-1-carboxamides remain limited. Current research gaps include: 1) Comparative metabolic stability data for propyl versus methyl/ethyl/butyl chains in microsomal models; 2) Influence of N-propyl orientation on target binding affinity across protein classes; 3) Conformational effects of the saturated ring on carboxamide geometry in solid versus solution states [2] [9]. The propyl substituent represents an under-explored middle ground between shorter chains (increased metabolic clearance) and bulkier groups (potential toxicity). Recent computational analyses suggest the N-propyl chain may stabilize a bioactive conformation in kinase binding pockets through van der Waals interactions with hydrophobic subpockets, but experimental validation is lacking [5] [10]. Additionally, synthetic accessibility of optically active N-propyl derivatives needs further methodological development to enable chiral pharmacology studies [4] .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8